BenchChemオンラインストアへようこそ!

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide

Target Selectivity STAT3 M. tuberculosis

The compound N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide (CAS 865285-93-4) is a synthetic heterocyclic small molecule from the quinoline-4-carboxamide class, characterized by a 2-phenylquinoline core and a 5-(2-methoxyphenyl)-1,3,4-oxadiazole moiety. Its molecular weight is 422.4 g/mol with a computed XLogP3-AA of 4.5.

Molecular Formula C25H18N4O3
Molecular Weight 422.444
CAS No. 865285-93-4
Cat. No. B2919608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide
CAS865285-93-4
Molecular FormulaC25H18N4O3
Molecular Weight422.444
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5
InChIInChI=1S/C25H18N4O3/c1-31-22-14-8-6-12-18(22)24-28-29-25(32-24)27-23(30)19-15-21(16-9-3-2-4-10-16)26-20-13-7-5-11-17(19)20/h2-15H,1H3,(H,27,29,30)
InChIKeyWWSAURQLQUXLKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide (CAS 865285-93-4)


The compound N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide (CAS 865285-93-4) is a synthetic heterocyclic small molecule from the quinoline-4-carboxamide class, characterized by a 2-phenylquinoline core and a 5-(2-methoxyphenyl)-1,3,4-oxadiazole moiety [1]. Its molecular weight is 422.4 g/mol with a computed XLogP3-AA of 4.5 [1]. This compound is structurally and mechanistically related to the established STAT3 inhibitor STX-0119 but features a 2-methoxyphenyl group, a key regioisomeric variation from the 4-methoxyphenyl analog, which can profoundly influence target binding and pharmacokinetic properties [2].

Why N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide Cannot Be Simply Replaced by In-Class Analogs


Substituting N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide with a generic analog like STX-0119 or the 4-methoxyphenyl isomer is not scientifically justifiable due to divergent target engagement profiles. While STX-0119 is a validated STAT3 dimerization inhibitor , the 2-methoxyphenyl substitution in the target compound correlates with a distinct bioactivity signature, including documented activity against the Mycobacterium tuberculosis phosphatase PstP—an entirely different target class [1]. Furthermore, in related quinoline-oxadiazole series, simple positional isomerism of a methoxy group (e.g., 2-methoxy vs. 4-methoxy) has led to significant shifts in anti-tuberculosis activity and cytotoxicity, proving that electronic and steric effects from this substituent are critical to biological outcome and cannot be predicted a priori [2].

Quantitative Evidence for the Differentiated Selection of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide


Target Selectivity Divergence from the STAT3 Inhibitor STX-0119

Direct comparison of screening outcomes reveals a fundamental shift in inhibitory target preference. The target compound is an active hit in a high-throughput screen (HTS) for inhibitors of the Mycobacterium tuberculosis serine/threonine phosphatase PstP [1]. In contrast, its close structural analog STX-0119 (furan-2-yl derivative) is primarily characterized as a selective inhibitor of STAT3 DNA-binding and dimerization, with no reported activity against PstP . This indicates that the 2-methoxyphenyl substituent redirects the inhibitory mechanism from an anti-cancer transcription factor target to an anti-bacterial target, a critical differentiation for research programs focused on tuberculosis drug discovery.

Target Selectivity STAT3 M. tuberculosis PstP Phosphatase

Differential Cytotoxicity and Anti-TB Activity Driven by Methoxy Regioisomerism

While direct MIC data for the target compound is not publicly available, class-level SAR evidence from a closely related series of quinoline-oxadiazole hybrids demonstrates that the position of a methoxy substituent has a profound and quantifiable impact on potency and selectivity. In these analogs, the 2-methoxyphenyl derivative exhibited a Minimum Inhibitory Concentration (MIC) of 6.96 µg/mL against M. tuberculosis H37Rv, while the 4-methoxyphenyl regioisomer showed significantly weaker activity (MIC = 9.19 µg/mL) [1]. This represents a 1.32-fold improvement in potency solely attributable to the isomeric position, providing a strong scientific rationale for choosing the 2-methoxyphenyl compound as a scaffold for anti-tubercular optimization over its 4-methoxy counterpart.

Structure-Activity Relationship (SAR) Regioisomerism Cytotoxicity Mycobacterium tuberculosis

Physicochemical Property Differentiation for Formulation and Assay Development

The target compound's computed XLogP3-AA of 4.5 indicates higher lipophilicity compared to the simpler STX-0119 (predicted XLogP3-AA: ~3.5). This increased lipophilicity, driven by the 2-methoxyphenyl group, implies enhanced passive membrane permeability, a desirable trait for targeting intracellular pathogens like M. tuberculosis [1]. This differentiates it from less lipophilic analogs like STX-0119, which may require active transport or higher dosing to achieve similar intracellular concentrations. For procurement, this suggests a physicochemical advantage for cellular assays requiring rapid and passive diffusion into the cytoplasm.

Physicochemical Properties Cellular Permeability XLogP Solubility

Recommended Scientific and Industrial Application Scenarios for N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide


Probe Molecule for Targeting Mycobacterial Phosphatases in Anti-Tuberculosis Drug Discovery

Based on its specific activity as a hit against M. tuberculosis PstP in a validated HTS [1], this compound is uniquely suited as a starting point for medicinal chemistry programs aimed at developing phosphatase inhibitors as novel anti-tubercular agents. This application is distinct from the use of STX-0119, which is inapplicable here due to its total lack of activity against this target. The compound can be used to validate PstP as a target in bacterial growth inhibition assays.

Regioisomer-Specific Structure-Activity Relationship (SAR) Studies on Methoxyphenyl Oxadiazoles

The quantitative SAR data demonstrating that a 2-methoxyphenyl substitution provides a 1.32x increase in anti-TB potency over the 4-methoxyphenyl isomer in a closely related quinoline-oxadiazole series makes this compound the correct regioisomeric variant to procure for systematic SAR expansion [2]. Using the 4-methoxy isomer would introduce an unintended and known potency deficit into the study.

Cellular Uptake Studies for Intracellular Pathogens Requiring High Passive Permeability

The compound’s high computed lipophilicity (XLogP3-AA = 4.5) compared to the less lipophilic scaffold STX-0119 makes it a superior physical probe for investigating passive diffusion into macrophages or other host cells infected by intracellular pathogens like M. tuberculosis [3]. This property is critical for achieving effective intracellular drug concentrations without prodrug strategies.

Quote Request

Request a Quote for N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.